molecular formula C9H9N3O2S B11882051 7-Amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylic acid

7-Amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylic acid

Cat. No.: B11882051
M. Wt: 223.25 g/mol
InChI Key: LGSQPELCVKKEJJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylic acid typically involves the formation of the thienopyrazine core followed by functional group modifications. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki-Miyaura coupling reaction is often employed to form carbon-carbon bonds in the presence of palladium catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

7-Amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the growth of certain microorganisms by interfering with their nucleic acid synthesis. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylic acid is unique due to its specific structural features and functional groups, which confer distinct chemical reactivity and biological activity. Its thienopyrazine core and amino and carboxylic acid functional groups make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylic acid

InChI

InChI=1S/C9H9N3O2S/c1-2-4-3-11-8-6(12-4)5(10)7(15-8)9(13)14/h3H,2,10H2,1H3,(H,13,14)

InChI Key

LGSQPELCVKKEJJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C2C(=N1)C(=C(S2)C(=O)O)N

Origin of Product

United States

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